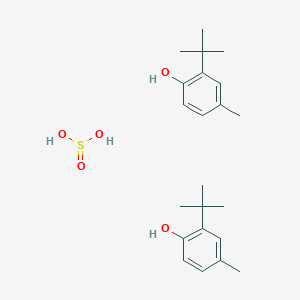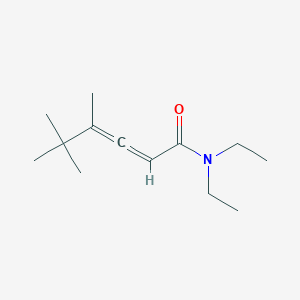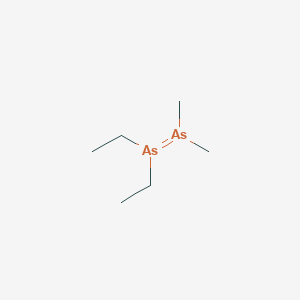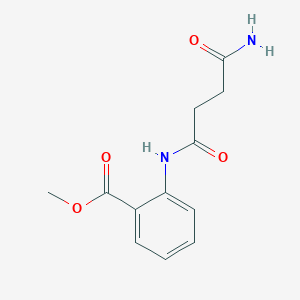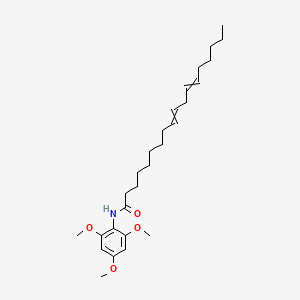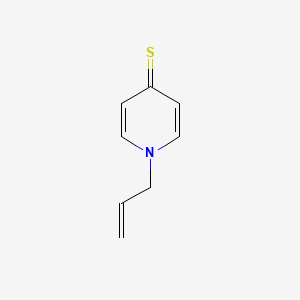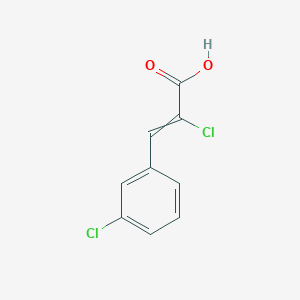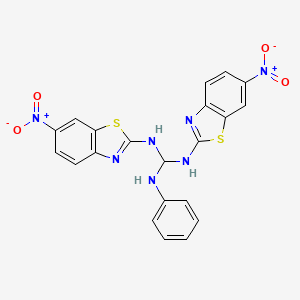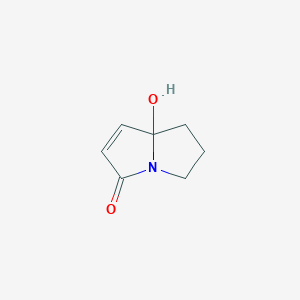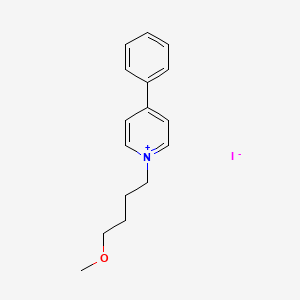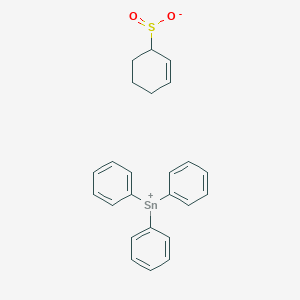
Cyclohex-2-ene-1-sulfinate;triphenylstannanylium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohex-2-ene-1-sulfinate;triphenylstannanylium is a complex organotin compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound consists of a cyclohexene ring with a sulfinate group and a triphenylstannanylium moiety, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohex-2-ene-1-sulfinate;triphenylstannanylium typically involves the reaction of cyclohex-2-ene-1-sulfinate with triphenylstannane under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a Lewis acid to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohex-2-ene-1-sulfinate;triphenylstannanylium undergoes various chemical reactions, including:
Oxidation: The sulfinate group can be oxidized to sulfonate under specific conditions.
Reduction: The compound can be reduced to form different organotin derivatives.
Substitution: The triphenylstannanylium moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides and amines can be employed under mild conditions.
Major Products Formed
The major products formed from these reactions include sulfonates, reduced organotin compounds, and various substituted derivatives, depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
Cyclohex-2-ene-1-sulfinate;triphenylstannanylium has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism by which Cyclohex-2-ene-1-sulfinate;triphenylstannanylium exerts its effects involves the interaction of the triphenylstannanylium moiety with specific molecular targets. The compound can act as a catalyst or reactant in various chemical processes, influencing the pathways and outcomes of these reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohex-2-en-1-one: A related compound with a similar cyclohexene ring structure.
Cyclohexenone: Another similar compound used in organic synthesis.
Cyclohexene: A simpler hydrocarbon with a cyclohexene ring.
Uniqueness
Cyclohex-2-ene-1-sulfinate;triphenylstannanylium is unique due to the presence of both the sulfinate and triphenylstannanylium groups, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specialized applications where these properties are advantageous.
Propriétés
Numéro CAS |
113353-46-1 |
|---|---|
Formule moléculaire |
C24H24O2SSn |
Poids moléculaire |
495.2 g/mol |
Nom IUPAC |
cyclohex-2-ene-1-sulfinate;triphenylstannanylium |
InChI |
InChI=1S/C6H10O2S.3C6H5.Sn/c7-9(8)6-4-2-1-3-5-6;3*1-2-4-6-5-3-1;/h2,4,6H,1,3,5H2,(H,7,8);3*1-5H;/q;;;;+1/p-1 |
Clé InChI |
ZSUQKEIYDJKKGU-UHFFFAOYSA-M |
SMILES canonique |
C1CC=CC(C1)S(=O)[O-].C1=CC=C(C=C1)[Sn+](C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2-Hydroxyethyl)amino]-2,3-dihydro-1H-inden-2-ol](/img/structure/B14294545.png)
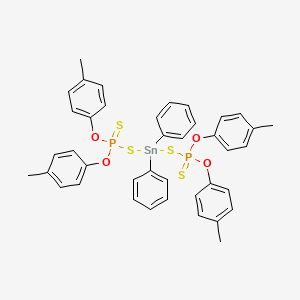
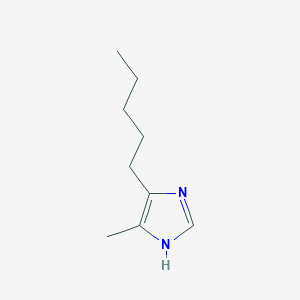
![Bicyclo[2.2.1]hept-5-en-2-one, 7-(diphenylmethylene)-](/img/structure/B14294557.png)
